2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide

Lipophilicity LogP Physicochemical property

2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide (CAS: 305849-18-7, molecular formula C₁₇H₂₁NO₂S, molecular weight 303.42 g/mol) is a member of the N-substituted-N-phenylethylsulfonamide class, specifically designed as part of combinatorial chemical libraries for biological and pharmacological screening. This compound features a 2,4,6-trimethyl-substituted benzene ring linked via a sulfonamide (-SO₂NH-) bridge to a 1-phenylethyl moiety, creating a chiral center at the α-carbon of the phenylethyl group.

Molecular Formula C17H21NO2S
Molecular Weight 303.4 g/mol
Cat. No. B7778897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide
Molecular FormulaC17H21NO2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)C2=CC=CC=C2)C
InChIInChI=1S/C17H21NO2S/c1-12-10-13(2)17(14(3)11-12)21(19,20)18-15(4)16-8-6-5-7-9-16/h5-11,15,18H,1-4H3
InChIKeyNNZNKMDWSKHSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide: A Structurally Distinct Sulfonamide Scaffold for Combinatorial Library Screening


2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide (CAS: 305849-18-7, molecular formula C₁₇H₂₁NO₂S, molecular weight 303.42 g/mol) is a member of the N-substituted-N-phenylethylsulfonamide class, specifically designed as part of combinatorial chemical libraries for biological and pharmacological screening [1]. This compound features a 2,4,6-trimethyl-substituted benzene ring linked via a sulfonamide (-SO₂NH-) bridge to a 1-phenylethyl moiety, creating a chiral center at the α-carbon of the phenylethyl group . It is cataloged as a rare and unique chemical by major suppliers and is intended exclusively for research and early discovery applications .

Why Generic Sulfonamide Substitution Is Not Viable for 2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide Applications


In-class sulfonamide compounds cannot be simply interchanged with 2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide because its dual structural features—the 2,4,6-trimethyl substitution pattern and the N-(1-phenylethyl) group—collectively dictate its unique physicochemical and steric profile. The three methyl groups on the benzene ring increase lipophilicity (measured LogP = 4.48) by approximately 1.7–2.4 log units compared to unsubstituted or mono-substituted analogs [1], while the chiral 1-phenylethyl substituent introduces stereochemical recognition potential absent in simple benzenesulfonamides . Furthermore, this specific scaffold was computationally designed to fulfill a pharmacophore model derived from the potent bradykinin antagonist Hoe 140, meaning that alterations to the substitution pattern would predictably disrupt pharmacophore compliance [2].

Quantitative Differentiation Evidence for 2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide Versus Closest Analogs


Lipophilicity Advantage: LogP Comparison of 2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide vs. Unsubstituted N-(1-Phenylethyl)benzenesulfonamide

The 2,4,6-trimethyl substitution on the benzenesulfonamide ring results in a substantial increase in lipophilicity compared to the unsubstituted N-(1-phenylethyl)benzenesulfonamide. The target compound exhibits a measured LogP of 4.48 (Fluorochem), whereas the unsubstituted comparator N-(1-phenylethyl)benzenesulfonamide has a computed XLogP3-AA of 2.8 (PubChem), representing an approximate 1.7 log unit increase [1]. This difference corresponds to roughly a 50-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability, non-specific protein binding, and compound handling in biological assay formats .

Lipophilicity LogP Physicochemical property Drug-likeness

Molecular Weight and Steric Bulk Differentiation: 2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide vs. 2,4,6-Trimethylbenzenesulfonamide

Compared to the parent 2,4,6-trimethylbenzenesulfonamide (CAS 4543-58-2), the target compound incorporates an N-(1-phenylethyl) substituent that increases molecular weight from 199.27 g/mol to 303.42 g/mol (a 52% increase) and introduces one asymmetric carbon atom (chiral center), which is absent in the parent compound . The parent compound (0 asymmetric atoms, Fsp³ = 0.33) lacks stereochemical complexity, whereas the target compound (1 asymmetric atom, Fsp³ = 0.29) can be resolved into enantiomers, enabling stereospecific biological interrogation [1]. Additionally, the N-(1-phenylethyl) group adds a second aromatic ring, expanding potential π-stacking and hydrophobic interaction surfaces.

Molecular weight Steric bulk Chiral center Structural differentiation

Pharmacophore-Based Design Rationale: Computational Selection of the N-Phenylethylsulfonamide Scaffold

According to US Patent US20120122710A1, the N-substituted-N-phenylethylsulfonamide scaffold—of which 2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide is a member—was not arbitrarily selected but computationally designed using a pharmacophore model derived from Hoe 140, the most potent known peptide antagonist of the bradykinin B2 receptor [1]. The patent states that 'all compounds of formula (I) exhibit at least Hoe 140 pharmacophore fulfillment' [1]. This design rationale distinguishes the entire N-phenylethylsulfonamide library from generic benzenesulfonamide libraries and provides a specific biological hypothesis (bradykinin receptor modulation) for screening that is absent for non-pharmacophore-derived sulfonamide collections.

Pharmacophore modeling Bradykinin antagonism Combinatorial library design Virtual screening

Purity and Sourcing Accessibility: ≥98% Purity with Multi-Vendor Availability

2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide is commercially available from multiple reputable vendors at ≥98% purity, including Fluorochem (Cat. F687469, 98% purity, 10 mg at £90.00), Chemscene (Cat. CS-0280182, ≥98%), and Leyan (Cat. 1350852, 98%) . In contrast, the comparator 2,4,6-trimethylbenzenesulfonamide is offered at 97% purity (Fluorochem, 1 g at £10.00), making it more economical but lower in purity . The target compound is also listed by Sigma-Aldrich as part of its AldrichCPR collection of 'rare and unique chemicals,' indicating limited commercial availability relative to mass-market sulfonamides . This scarcity profile means procurement planning must account for longer lead times and higher unit costs.

Chemical purity Vendor comparison Procurement Quality control

Carbonic Anhydrase II Binding Potential: Class-Level Evidence from the 2,4,6-Trimethylbenzenesulfonamide Scaffold

The 2,4,6-trimethylbenzenesulfonamide core scaffold (without the N-phenylethyl substituent) has been co-crystallized with human carbonic anhydrase II (hCA II) at 1.40 Å resolution (PDB ID: 6T4N) [1]. The associated publication describes an approach of 'augmenting the substituents attached to the benzenesulfonamide scaffold in three ways, namely, substitutions at the 3,5- or 2,4,6-positions or expansion of the condensed ring system' to achieve high-affinity and isoform-selective CA inhibitors [1][2]. While direct binding data for 2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide itself are not publicly available, the crystallographically validated engagement of the 2,4,6-trimethylbenzenesulfonamide core with the hCA II active site provides a class-level rationale for investigating this compound as a potential CA inhibitor, where the N-(1-phenylethyl) tail may confer altered isoform selectivity or binding kinetics [3].

Carbonic anhydrase CA II inhibition X-ray crystallography Scaffold-based inference

Recommended Application Scenarios for 2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Bradykinin Receptor-Targeted Combinatorial Screening Campaigns

Given the pharmacophore-based design of the N-substituted-N-phenylethylsulfonamide library against the Hoe 140 bradykinin antagonist model [1], 2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide is well-suited as a screening member in bradykinin B1/B2 receptor assays. Its LogP of 4.48 ensures adequate membrane partitioning, while the chiral 1-phenylethyl group may enable stereospecific receptor interactions. Use in competitive binding or functional assays (e.g., calcium flux, PI turnover) against bradykinin receptors is the most mechanistically justified primary application.

Carbonic Anhydrase Isoform Selectivity Profiling

Based on the demonstrated binding of the 2,4,6-trimethylbenzenesulfonamide core to human carbonic anhydrase II (PDB 6T4N) [2] and the published strategy of modifying N-substituents to achieve isoform selectivity [3], this compound can be incorporated into panels profiling CA isoforms (CA I, II, IX, XII). The N-(1-phenylethyl) tail may differentially affect binding to tumor-associated CA IX versus cytosolic CA II, a hypothesis testable by thermal shift assays or stopped-flow CO₂ hydration assays.

Stereochemistry-Dependent Biological Activity Studies

The presence of one asymmetric carbon atom makes this compound a candidate for enantiomeric resolution and comparative biological testing. Research groups studying chirality-dependent target engagement, enantiomer-specific metabolism, or stereospecific protein-ligand interactions may use this compound as a model system where both enantiomers can be isolated and tested in parallel. This is a differentiation point from achiral sulfonamide analogs.

Physicochemical Probe for Lipophilicity-Dependent Cellular Assays

With a measured LogP of 4.48—approximately 1.7 units higher than the unsubstituted N-(1-phenylethyl)benzenesulfonamide [4]—this compound can serve as a high-logP reference standard in cell-based assays where membrane permeability, intracellular accumulation, or non-specific binding are being calibrated. Its 98% purity supports its use as a reproducible chemical standard in such analytical contexts.

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